N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride
Description
N-Cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride is a benzamide derivative featuring a cyclohexyl group attached to the benzamide nitrogen and a piperazine ring at the para position of the benzamide core. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
N-cyclohexyl-4-piperazin-1-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.ClH/c21-17(19-15-4-2-1-3-5-15)14-6-8-16(9-7-14)20-12-10-18-11-13-20;/h6-9,15,18H,1-5,10-13H2,(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUASGPYKUZARFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride typically involves the reaction of cyclohexylamine with 4-(piperazin-1-yl)benzoic acid. The reaction is carried out in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-cyclohexyl-4-(piperazin-1-yl)benzoic acid.
Reduction: Formation of N-cyclohexyl-4-(piperazin-1-yl)benzylamine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzamide Modifications
The target compound’s benzamide nitrogen is substituted with a cyclohexyl group, distinguishing it from analogs with hydroxyl or methoxy substituents. For example:
- This difference likely impacts solubility and membrane permeability .
- Methoxy Derivatives : 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride () uses a methoxy group on the benzamide ring, reducing basicity relative to piperazine-containing analogs .
Table 1: Substituent Effects on Physical Properties
Piperazine Ring Modifications
The piperazine moiety is a common feature in many analogs, but its substitution patterns vary:
- Quinoline-Carbonyl-Piperazine: In D6–D12 (), the piperazine is conjugated to a quinoline-carbonyl group, introducing aromaticity and planar rigidity. This contrasts with the target compound’s unmodified piperazine, which may enhance conformational flexibility .
Data Tables Highlighting Key Differences
Table 2: NMR Chemical Shift Comparisons (Selected Protons)
Biological Activity
N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a GlyT-1 inhibitor. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from piperazine derivatives. The compound features a cyclohexyl group attached to a piperazine moiety, which is further linked to a benzamide structure. This design is significant as it allows for modulation of biological activity through structural variations.
GlyT-1 Inhibition
One of the primary areas of research surrounding this compound is its role as a GlyT-1 inhibitor. GlyT-1 (glycine transporter 1) is crucial in regulating glycine levels in the central nervous system (CNS). Inhibition of GlyT-1 can lead to increased glycine concentrations, which may have therapeutic implications for various neurological disorders.
Key Findings:
- The compound demonstrated an IC50 value of 67.5 nM against GlyT-1, indicating potent inhibitory activity .
- In vivo studies have shown that administration of this compound leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF) of rats .
Antitumor Activity
Beyond its action on glycine transporters, this compound has been evaluated for antitumor properties. Related compounds in the benzamide class have shown promising results against various cancer cell lines.
Case Study:
A related study identified that certain benzamide derivatives exhibited significant antitumor activity against HepG2 cells, with IC50 values as low as 0.25 μM . These findings suggest that modifications to the piperazine and benzamide structures could enhance antitumor efficacy.
Structure-Activity Relationships (SAR)
The SAR analysis is critical for understanding how different substituents affect the biological activity of this compound.
| Compound | Structure | GlyT-1 IC50 (nM) | Selectivity |
|---|---|---|---|
| N-cyclohexyl-4-(piperazin-1-yl)benzamide | Structure | 67.5 | GlyT-2 IC50 > 75 µM |
| Related benzamide derivative | Structure | 50 | Not specified |
The table illustrates that while N-cyclohexyl derivatives show potent inhibition against GlyT-1, selectivity against GlyT-2 remains favorable, suggesting potential for reduced side effects in therapeutic applications.
Pharmacokinetics and ADME Properties
Pharmacokinetic studies indicate that this compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for assessing the viability of the compound for clinical use.
Key Pharmacokinetic Insights:
Q & A
Q. What in vitro assays are suitable for evaluating target selectivity against off-pathway enzymes?
- Methodological Answer : Use radioligand binding assays (e.g., ³H-ketanserin for 5-HT2A) to measure IC₅₀ values. Counter-screening against CYP3A4 and hERG channels (patch-clamp electrophysiology) identifies off-target effects. Data normalization to reference inhibitors (e.g., ketoconazole for CYP3A4) ensures assay validity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
